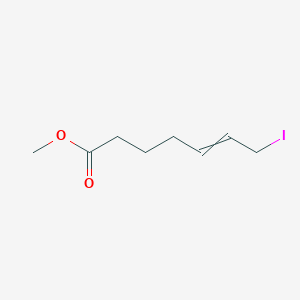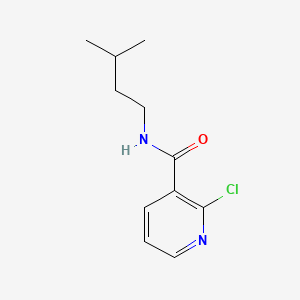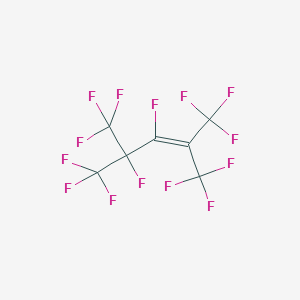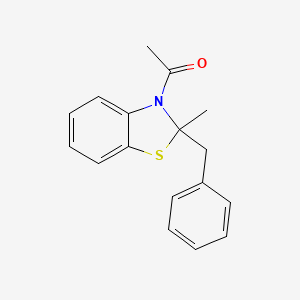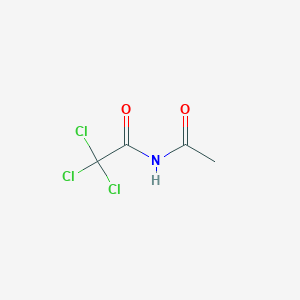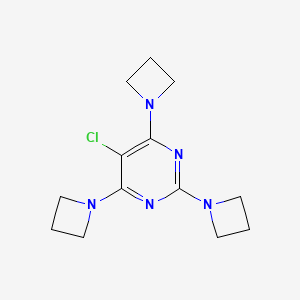
Pyrimidine, 5-chloro-2,4,6-tris(1-aziridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidine, 5-chloro-2,4,6-tris(1-aziridinyl)-: is a highly functionalized pyrimidine derivative Pyrimidine derivatives are of great importance in various scientific fields due to their structural diversity and biological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine derivatives typically involves cyclocondensation reactions of amidine, guanidine, or thiourea derivatives with either 1,3-diketone or 1,3-diester systems . For the specific synthesis of Pyrimidine, 5-chloro-2,4,6-tris(1-aziridinyl)-, a common approach involves the use of 5-chloro-2,4,6-trifluoropyrimidine as a core scaffold. This scaffold undergoes nucleophilic aromatic substitution processes with nitrogen-centered nucleophiles .
Industrial Production Methods: Industrial production methods for pyrimidine derivatives often involve large-scale cyclocondensation reactions under controlled conditions to ensure high yields and purity. The use of automated synthesis techniques and parallel synthesis methods can enhance the efficiency of production .
化学反応の分析
Types of Reactions: Pyrimidine, 5-chloro-2,4,6-tris(1-aziridinyl)- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound reacts with primary and secondary amines in acetonitrile at 0°C in the presence of DIPEA as a hydrogen fluoride scavenger.
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include primary and secondary amines, acetonitrile, and DIPEA.
Oxidation and Reduction: Typical reagents for oxidation include oxidizing agents like potassium permanganate, while reducing agents like sodium borohydride are used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, reactions with primary amines can yield 4-amino derivatives .
科学的研究の応用
Chemistry: Pyrimidine derivatives are used as scaffolds for the synthesis of various functionalized compounds. They are valuable in the development of new synthetic methodologies and in the creation of compound libraries for drug discovery .
Biology and Medicine: It may be used in the development of new pharmaceuticals with anticancer, antiviral, and antimicrobial properties .
Industry: In the industrial sector, pyrimidine derivatives are used in the production of agrochemicals, dyes, and other specialty chemicals. Their versatility and reactivity make them valuable intermediates in various chemical processes .
作用機序
The mechanism of action of Pyrimidine, 5-chloro-2,4,6-tris(1-aziridinyl)- involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives can inhibit enzymes like dihydrofolate reductase (DHFR), which is essential for the synthesis of tetrahydrofolate, a precursor for DNA and RNA synthesis . By inhibiting DHFR, pyrimidine derivatives can disrupt the synthesis of nucleic acids, leading to the death of rapidly dividing cells, such as cancer cells .
類似化合物との比較
5-Chloro-2,4,6-trifluoropyrimidine: Used as a core scaffold for the synthesis of functionalized pyrimidine systems.
2,4,6-Tris(2-pyrimidyl)-1,3,5-triazine:
Uniqueness: Pyrimidine, 5-chloro-2,4,6-tris(1-aziridinyl)- is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its tris(1-aziridinyl) substitution makes it a valuable intermediate for further functionalization and the development of new compounds with diverse applications .
特性
CAS番号 |
64295-03-0 |
|---|---|
分子式 |
C13H18ClN5 |
分子量 |
279.77 g/mol |
IUPAC名 |
2,4,6-tris(azetidin-1-yl)-5-chloropyrimidine |
InChI |
InChI=1S/C13H18ClN5/c14-10-11(17-4-1-5-17)15-13(19-8-3-9-19)16-12(10)18-6-2-7-18/h1-9H2 |
InChIキー |
IHDVJHWKYBIOBA-UHFFFAOYSA-N |
正規SMILES |
C1CN(C1)C2=C(C(=NC(=N2)N3CCC3)N4CCC4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


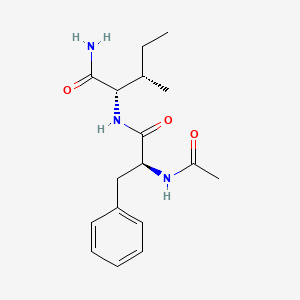
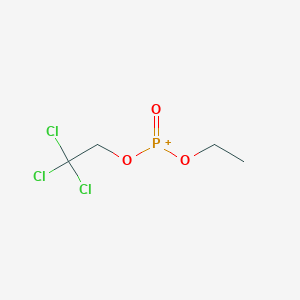
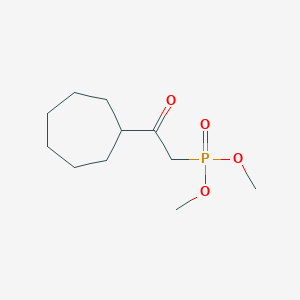
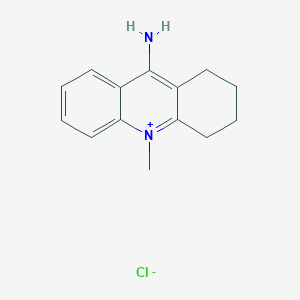
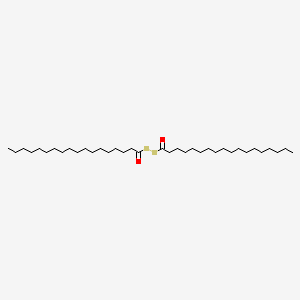
![5-Methyl-4H-furo[2,3-b][1]benzopyran-4-one](/img/structure/B14486903.png)
